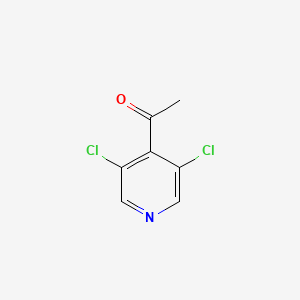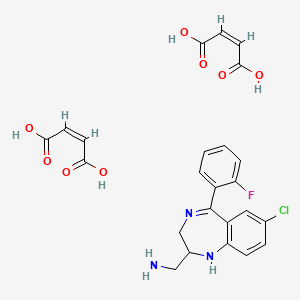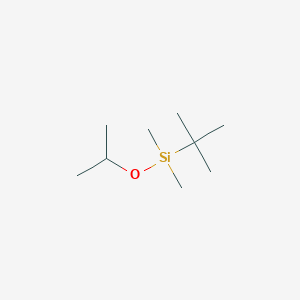
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)-
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is a chemical compound with the molecular formula C₃₈H₈₀OSi . It falls under the category of organosilicon compounds. The compound’s structure consists of a silicon atom bonded to three methyl groups, one tert-butyl group, and one dotriacontyloxy group. The dotriacontyloxy group is a long hydrocarbon chain containing 32 carbon atoms.
Synthesis Analysis
The synthesis of this compound involves the reaction between a silicon-containing precursor (such as chlorosilane) and the corresponding alcohol (1-dotriacontanol in this case). The tert-butyl group serves as a protecting group during the synthesis, preventing unwanted side reactions. The overall process ensures the attachment of the dotriacontyloxy group to the silicon atom.
Molecular Structure Analysis
The molecular structure of Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is characterized by the silicon atom at the center, surrounded by the three methyl groups, the tert-butyl group, and the dotriacontyloxy group. The long hydrocarbon chain contributes to its lipophilic properties.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- is relatively stable and does not readily undergo chemical reactions. However, it can participate in typical silane reactions, such as hydrosilylation, where the silicon-hydrogen bond reacts with unsaturated organic compounds.
Physical And Chemical Properties Analysis
- Molecular Weight : 581.1267 g/mol
- Melting Point : Not readily available
- Boiling Point : Not readily available
- Solubility : Insoluble in water; soluble in organic solvents
- Appearance : Colorless liquid
Safety And Hazards
- Silane compounds can be flammable and should be handled with care.
- Proper ventilation and personal protective equipment (PPE) are essential during handling.
- Avoid contact with skin, eyes, and inhalation of vapors.
- Refer to safety data sheets (SDS) for detailed safety information.
Direcciones Futuras
Research on Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- could explore its applications in surface modification, nanotechnology, and materials science. Investigating its reactivity with various substrates and optimizing its properties may lead to novel uses in industry and technology.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-propan-2-yloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-8(2)10-11(6,7)9(3,4)5/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJJSYAFFLGSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576983 | |
| Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (1,1-dimethylethyl)dimethyl(1-methylethoxy)- | |
CAS RN |
17348-66-2 | |
| Record name | tert-Butyl(dimethyl)[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



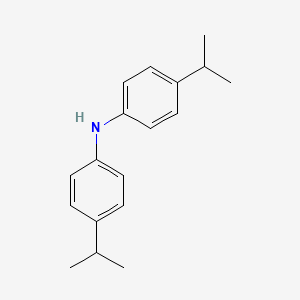
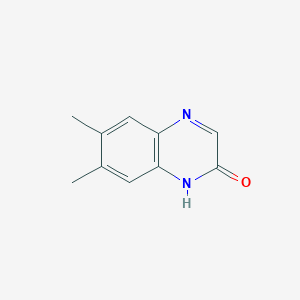
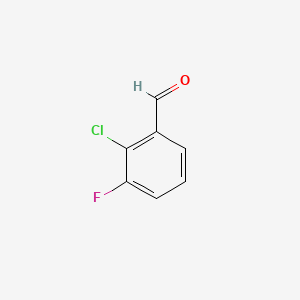
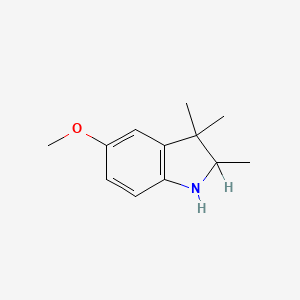
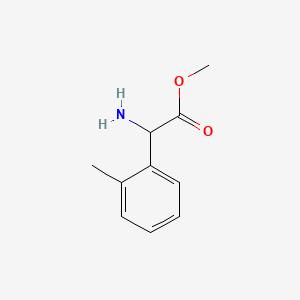
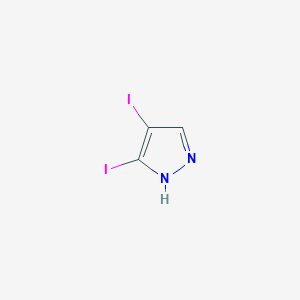
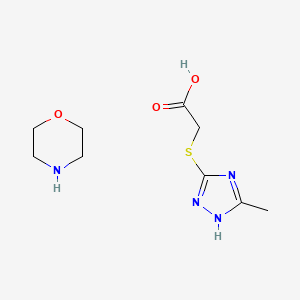
![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)
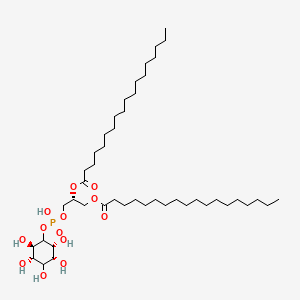
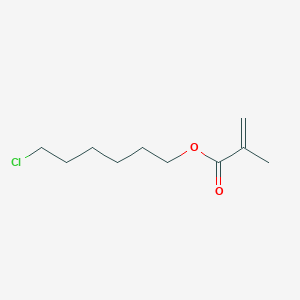
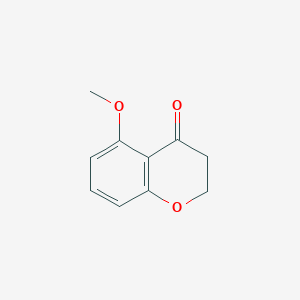
![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)
